

Validation of MYCi361's on-target effects in different cell lines

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Compound of Interest

Compound Name: MYCi361

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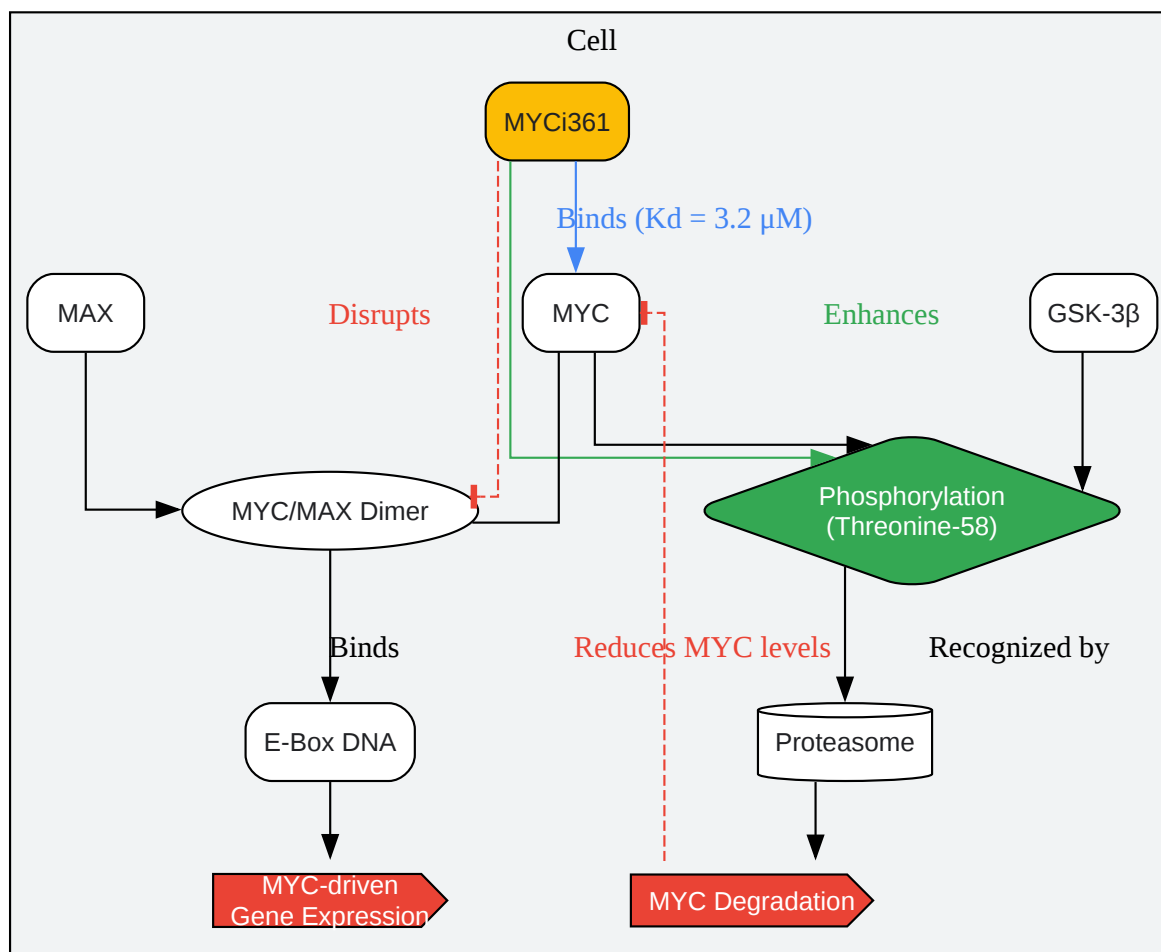
Validation of MYCi361's On-Target Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of **MYCi361**, a small molecule inhibitor of the MYC oncogene, across various cancer cell lines. We will delve into its mechanism of action, compare its performance with alternative MYC inhibitors, and provide detailed experimental protocols to assist researchers in validating its efficacy.

Mechanism of Action of MYCi361

MYCi361 is a potent MYC inhibitor that directly engages the MYC protein within the cell.[1][2] Its primary mechanism involves the disruption of the crucial MYC/MAX heterodimer, which is essential for MYC's transcriptional activity.[1][2] Furthermore, **MYCi361** enhances the phosphorylation of MYC on threonine-58 (T58).[3][4] This phosphorylation event marks the MYC protein for degradation by the proteasome, leading to a reduction in overall MYC protein levels.[4] By impairing MYC-driven gene expression, **MYCi361** effectively suppresses tumor growth.[1][2][3] In vivo studies have also demonstrated its ability to increase the infiltration of immune cells into tumors and upregulate PD-L1 expression, suggesting a role in enhancing anti-PD1 immunotherapy.[1][3][5][6]



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Caption: Mechanism of action of **MYCi361**.

On-Target Effects of MYCi361 in Various Cancer Cell Lines

MYCi361 has demonstrated efficacy in a range of MYC-dependent cancer cell lines, showing low micromolar IC₅₀ values. Its activity has been validated in prostate cancer, leukemia,

lymphoma, and neuroblastoma cell lines.[3][5][6] In contrast, cells that do not rely on the MYC/MAX dimer for proliferation, such as PC12 pheochromocytoma cells, are less affected.[3]

Cell Line	Cancer Type	IC50 (μM)	Reference
MycCaP	Prostate Cancer	2.9	[5]
LNCaP	Prostate Cancer	1.4	[5]
PC3	Prostate Cancer	1.6	[5]
MV4-11	Leukemia	2.6	[5]
HL-60	Lymphoma	5.0	[5]
P493-6	Lymphoma	2.1	[5]
SK-N-BE(2)	Neuroblastoma	4.9	[5]
TGR-1 (Rat-1)	Wild-type Fibroblasts	More Sensitive	[3]
HO15.19 (Rat-1)	Myc Knockout Fibroblasts	More Resistant	[3]

Comparison with Alternative MYC Inhibitors

MYCi361 is part of a growing class of small molecules designed to inhibit MYC. While effective, it has been noted to have a narrow therapeutic index.[5] An improved analog, MYCi975, has been developed with better tolerability.[5] Other compounds that interfere with the MYC/MAX interaction include 10058-F4 and 10074-G5.[2][4]

Inhibitor	Mechanism of Action	Key Features
MYCi361	Binds to MYC, disrupts MYC/MAX dimerization, and promotes MYC degradation via T58 phosphorylation.[1][4]	Suppresses tumor growth and enhances immunotherapy, but has a narrow therapeutic index.[5]
MYCi975	Similar mechanism to MYCi361.[4]	An analog of MYCi361 with improved in vivo tolerability and favorable pharmacokinetics.[4]
10058-F4	Inhibits the c-Myc-Max interaction.[2]	A well-established chemical probe for studying MYC function.
10074-G5	Binds to c-Myc and inhibits its interaction with Max.[2]	Another commonly used small molecule inhibitor of the MYC/MAX interaction.
MYCMI-6	Potent and selective inhibitor of MYC:MAX protein interactions.[2]	Blocks MYC-driven transcription and induces apoptosis in a MYC-dependent manner.[2]
APTO-253	Targets c-Myc.	A related MYC inhibitor.[1]
EN4	Targets c-Myc.	A related MYC inhibitor.[1]

Experimental Protocols

To aid in the validation of **MYCi361**'s on-target effects, detailed protocols for key experiments are provided below.

Cell Viability Assay

This protocol is used to determine the concentration of **MYCi361** that inhibits the growth of a cell population by 50% (IC50).

- Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells per well.

- **Compound Treatment:** The following day, treat the cells with a serial dilution of **MYCi361** (e.g., ranging from 0.1 to 20 μ M). Include a vehicle control (DMSO).
- **Incubation:** Incubate the plates for 72 hours at 37°C.[\[1\]](#)
- **Assay:** Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence according to the manufacturer's instructions.
- **Analysis:** Normalize the results to the vehicle control and calculate the IC50 values using appropriate software.

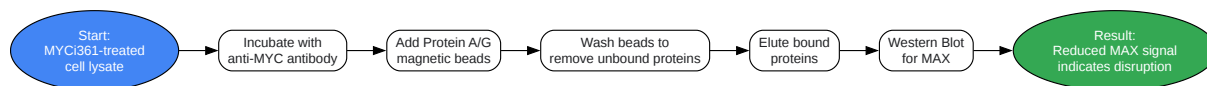
Western Blot for MYC Protein Levels

This method is used to assess the effect of **MYCi361** on the total cellular levels of MYC protein.

- **Cell Lysis:** Treat cells with the desired concentration of **MYCi361** for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and incubate with a primary antibody against MYC. Subsequently, incubate with a secondary antibody conjugated to HRP.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β -actin or GAPDH) to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) for MYC/MAX Interaction

This assay is used to determine if **MYCi361** disrupts the interaction between MYC and MAX proteins.



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Caption: Co-Immunoprecipitation workflow.

- Cell Treatment and Lysis: Treat PC3 cells with 6 μ M **MYCi361** for 1 hour.[3] Lyse the cells in a non-denaturing lysis buffer.
- Immunoprecipitation: Incubate the cell lysate with an anti-MYC antibody overnight at 4°C.
- Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
- Washing: Wash the beads several times to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads.
- Western Blot Analysis: Analyze the eluted proteins by Western blot using an anti-MAX antibody to detect the co-immunoprecipitated MAX. A decrease in the MAX signal in the **MYCi361**-treated sample compared to the control indicates disruption of the MYC/MAX interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of **MYCi361** to the MYC protein within the cellular environment.[3][4]

- Cell Treatment: Treat intact cells with **MYCi361** or a vehicle control.
- Heating: Heat the cell suspensions at various temperatures.
- Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

- Western Blot Analysis: Analyze the amount of soluble MYC protein in each sample by Western blotting. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

In Vitro Kinase Assay

This assay is used to determine if **MYCi361** directly enhances the phosphorylation of MYC by GSK-3 β .

- Reaction Setup: Prepare a reaction mixture containing recombinant MYC, ERK, and GSK-3 β in a kinase buffer.[3]
- Compound Addition: Add **MYCi361** or a vehicle control to the reaction mixture.
- Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature.
- Analysis: Stop the reaction and analyze the phosphorylation of MYC at threonine-58 by Western blot using a phospho-specific antibody.[3][4]

Immunogenic Cell Death (ICD) Assays

These assays measure markers of ICD induced by **MYCi361** treatment.

- Cell Treatment: Treat MycCaP cells with 4 μ M **MYCi361** for 72 hours.[1]
- Supernatant Collection: Collect the cell culture supernatants.
- ATP and HMGB1 Quantification: Quantify the amount of secreted ATP and High Mobility Group Box 1 (HMGB1) in the supernatants using commercially available kits.[1]
- Calreticulin Staining: For surface calreticulin detection, incubate the treated cells with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. Analyze the cells by flow cytometry.[1]

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